CK2 inhibitor D11
CK2 inhibitor D11
Novel potent and selective inhibitor of CK2. modulating the aforementioned signaling cascades and counteracting 17-AAG-mediated up-regulation of HSP70 in brain cancer cells; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
84989-99-1
VCID:
VC0006407
InChI:
InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3
SMILES:
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O
Molecular Formula:
C20H13Cl2NO4
Molecular Weight:
402.2 g/mol
CK2 inhibitor D11
CAS No.: 84989-99-1
Cat. No.: VC0006407
Molecular Formula: C20H13Cl2NO4
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Novel potent and selective inhibitor of CK2. modulating the aforementioned signaling cascades and counteracting 17-AAG-mediated up-regulation of HSP70 in brain cancer cells; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 84989-99-1 |
| Molecular Formula | C20H13Cl2NO4 |
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | 1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol |
| Standard InChI | InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3 |
| Standard InChI Key | FACZKZGINIUSLP-UKTHLTGXSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl |
| SMILES | COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator